Cas no 1378255-32-3 (2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid)

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 1378255-32-3
- (2,4-Dimethyl-quinolin-6-yloxy)-acetic acid
- SB69956
- 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid
- 2-((2,4-Dimethylquinolin-6-yl)oxy)aceticacid
- Acetic acid, 2-[(2,4-dimethyl-6-quinolinyl)oxy]-
-
- インチ: 1S/C13H13NO3/c1-8-5-9(2)14-12-4-3-10(6-11(8)12)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
- InChIKey: GIIKUXBERPBAEC-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)O)C1C=CC2C(C=1)=C(C)C=C(C)N=2
計算された属性
- せいみつぶんしりょう: 231.08954328g/mol
- どういたいしつりょう: 231.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- 密度みつど: 1.253±0.06 g/cm3(Predicted)
- ふってん: 416.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 2.85±0.40(Predicted)
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246690-5g |
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid |
1378255-32-3 | 97% | 5g |
$1388 | 2021-08-04 | |
Chemenu | CM246690-10g |
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid |
1378255-32-3 | 97% | 10g |
$1828 | 2021-08-04 | |
Chemenu | CM246690-1g |
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid |
1378255-32-3 | 97% | 1g |
$653 | 2022-06-13 | |
Chemenu | CM246690-1g |
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid |
1378255-32-3 | 97% | 1g |
$617 | 2021-08-04 |
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid 関連文献
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acidに関する追加情報
Comprehensive Overview of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS No. 1378255-32-3)
2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS No. 1378255-32-3) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique quinoline backbone and acetic acid functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications due to its structural similarity to other quinoline-based compounds, which are known for their diverse biological activities.
The molecular structure of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid features a 2,4-dimethylquinoline core linked to an acetic acid moiety via an ether bridge. This configuration enhances its solubility and reactivity, making it a valuable building block in medicinal chemistry. Recent studies highlight its role in the development of small-molecule inhibitors and ligands for protein targets, aligning with the growing demand for precision therapeutics. The compound’s CAS No. 1378255-32-3 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in drug discovery pipelines.
In the context of current trends, 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid is often discussed alongside green chemistry and sustainable synthesis methodologies. With increasing emphasis on reducing environmental impact, researchers are exploring eco-friendly catalytic systems to optimize its production. Questions such as "How to synthesize 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid efficiently?" or "What are the applications of quinoline derivatives in drug development?" are common in academic forums, underscoring its interdisciplinary appeal.
From a technical perspective, the compound’s physicochemical properties—including its melting point, solubility profile, and stability—are critical for formulation scientists. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to ensure purity, a topic frequently queried in quality control discussions. Additionally, its structure-activity relationship (SAR) is a hot topic in computational chemistry, where AI-driven molecular modeling tools are used to predict its interactions with biological targets.
The agrochemical sector also explores 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid for its potential as a plant growth regulator or pesticide adjuvant. This aligns with global trends toward sustainable agriculture and crop yield optimization. Searches for "quinoline derivatives in agriculture" or "CAS 1378255-32-3 uses" often lead to patents and scholarly articles detailing its efficacy in field trials.
In summary, 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS No. 1378255-32-3) represents a multifaceted compound with broad applications in life sciences. Its integration into high-throughput screening platforms and material science innovations further solidifies its importance. As research progresses, this compound is poised to remain a focal point in both academic and industrial settings.
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